
Acetic acid;dodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodecan-2-ol can be achieved through the esterification of dodecan-2-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH₃COOH+C₁₂H₂₆O→CH₃COOC₁₂H₂₅+H₂O
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The esterification reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. Additionally, the use of advanced separation techniques, such as distillation and extraction, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group in dodecan-2-ol can be oxidized to form a ketone using oxidizing agents such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dodecan-2-one (a ketone).
Reduction: Formation of dodecan-2-ol (an alcohol).
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;dodecan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and fragrances.
Mechanism of Action
The mechanism of action of acetic acid;dodecan-2-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and dodecan-2-ol, which can then participate in various biochemical processes. Acetic acid can act as a metabolic intermediate in the citric acid cycle, while dodecan-2-ol can be involved in lipid metabolism and membrane structure.
Comparison with Similar Compounds
Similar Compounds
Dodecanol: A primary alcohol with similar chain length but lacks the ester group.
Lauryl acetate: An ester with a similar structure but derived from lauryl alcohol (dodecan-1-ol) instead of dodecan-2-ol.
Dodecanoic acid: A carboxylic acid with a similar chain length but lacks the alcohol group.
Uniqueness
Acetic acid;dodecan-2-ol is unique due to its combination of an ester group and a secondary alcohol, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in various fields.
Properties
CAS No. |
42270-47-3 |
|---|---|
Molecular Formula |
C14H30O3 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
acetic acid;dodecan-2-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;1-2(3)4/h12-13H,3-11H2,1-2H3;1H3,(H,3,4) |
InChI Key |
FVEMLAPDADAEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


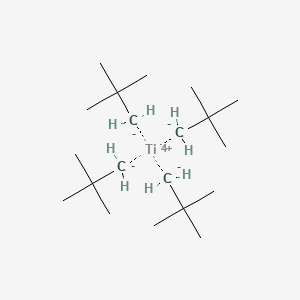

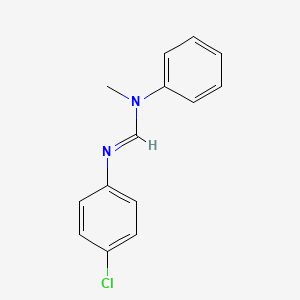
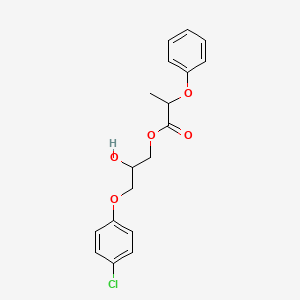



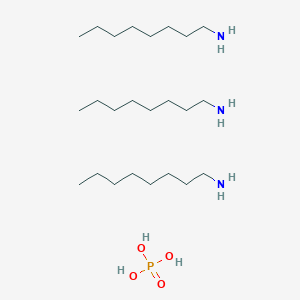
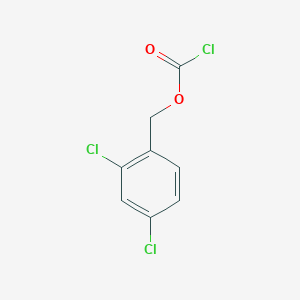
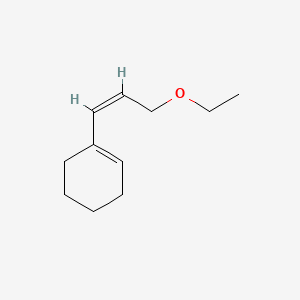
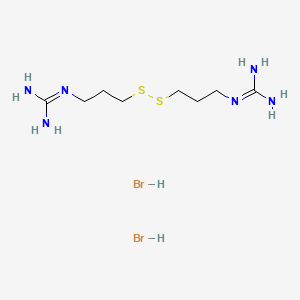
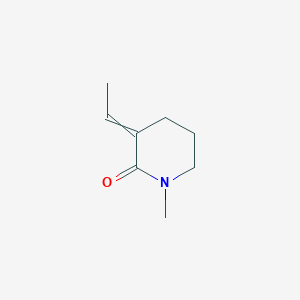
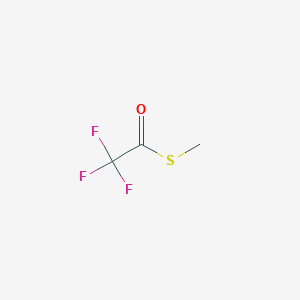
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
